molecular formula C30H26CaO6 B1663002 Fenoprofen calcium CAS No. 53746-45-5

Fenoprofen calcium

Cat. No.: B1663002
CAS No.: 53746-45-5
M. Wt: 522.6 g/mol
InChI Key: VHUXSAWXWSTUOD-UHFFFAOYSA-L
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Description

Fenoprofen calcium (anhydrous) is the anhydrous form of the calcium salt of fenprofen. The dihydrate form is used as a non-steroidal anti-inflammatory drug for the management of mild to moderate pain and for the relief of pain and inflammation associated with disorders such as arthritis. It has a role as a cyclooxygenase 2 inhibitor and a cyclooxygenase 1 inhibitor. It contains a fenoprofen(1-).
This compound is the calcium salt form of fenoprofen, a propionic acid derivative with analgesic, non-steroidal antiinflammatory and antirheumatic properties. Fenoprofen inhibits both isozymes of cyclooxygenase;  resulting in prostaglandin synthesis inhibition, thereby blocking the conversion of arachidonic acid to prostaglandins. In addition, fenoprofen activate both peroxisome proliferator activated receptors (PPAR)-alpha and -gamma, by which it may down-regulate leukotriene B4 production.
A propionic acid derivative that is used as a non-steroidal anti-inflammatory agent.
See also: Fenoprofen (has active moiety).

Mechanism of Action

Target of Action

Fenoprofen calcium dihydrate primarily targets Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Mode of Action

Fenoprofen inhibits the activity of COX-1 and COX-2 enzymes, thereby decreasing the synthesis of prostaglandins . This inhibition is thought to be the primary mechanism through which Fenoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects .

Biochemical Pathways

By inhibiting the COX enzymes, Fenoprofen disrupts the biochemical pathway that leads to the production of prostaglandins from arachidonic acid . This results in a decrease in the levels of prostaglandins, which are involved in mediating inflammation, pain, and fever .

Pharmacokinetics

Fenoprofen is rapidly absorbed when administered orally, and peak plasma levels are achieved within 2 hours after oral administration . It is highly bound to plasma proteins, which can influence its distribution within the body . The major urinary metabolites of Fenoprofen are fenoprofen glucuronide and 4′-hydroxyfenoprofen glucuronide .

Result of Action

The inhibition of prostaglandin synthesis by Fenoprofen leads to a reduction in inflammation, pain, and fever . This makes it effective for the relief of the signs and symptoms of rheumatoid arthritis and osteoarthritis, as well as for the relief of mild to moderate pain .

Action Environment

The action of Fenoprofen can be influenced by various environmental factors. For instance, it has been observed that Fenoprofen is highly bound to plasma proteins . Therefore, other drugs that also bind to plasma proteins could potentially compete with Fenoprofen for these binding sites, thereby affecting its action .

Biochemical Analysis

Biochemical Properties

Fenoprofen calcium dihydrate is a propionic acid derivative with analgesic, anti-inflammatory, and antipyretic properties . It is highly bound to plasma proteins and is pharmacologically similar to aspirin . It interacts with enzymes involved in prostaglandin synthesis, specifically inhibiting the enzyme needed for biosynthesis .

Cellular Effects

This compound dihydrate exerts its effects on various types of cells, primarily by decreasing inflammation, pain, and fever . It likely achieves this through the inhibition of cyclooxygenase (COX-2) activity and prostaglandin synthesis . This impacts cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This inhibition decreases the enzyme needed for the biosynthesis of prostaglandins, which play key roles in inflammation, pain, and fever responses .

Temporal Effects in Laboratory Settings

The effects of this compound dihydrate can change over time in laboratory settings. For instance, NSAIDs like this compound dihydrate have been associated with an increased risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke, which can be fatal. This risk may occur early in treatment and may increase with the duration of use .

Dosage Effects in Animal Models

In animal models, the effects of this compound dihydrate have been shown to vary with different dosages . For instance, it successfully alleviated pain and inflammation in a rodent model of endometriosis . High doses could potentially lead to toxic or adverse effects, although specific studies on this aspect are limited.

Metabolic Pathways

This compound dihydrate is involved in metabolic pathways related to prostaglandin synthesis . It interacts with enzymes involved in this pathway, specifically inhibiting the enzyme needed for prostaglandin biosynthesis . The major urinary metabolites of Fenoprofen are fenoprofen glucuronide and 4’-hydroxyfenoprofen glucuronide .

Transport and Distribution

While specific details on the transport and distribution of this compound dihydrate within cells and tissues are limited, it is known that Fenoprofen is highly bound to plasma proteins . This suggests that it may be distributed in the body through the circulatory system.

Subcellular Localization

The subcellular localization of this compound dihydrate is not explicitly documented. Given its role in inhibiting enzymes involved in prostaglandin synthesis, it is likely that it interacts with these enzymes at their respective subcellular locations .

Biological Activity

Fenoprofen calcium, a nonsteroidal anti-inflammatory drug (NSAID), is primarily utilized for its analgesic and anti-inflammatory properties. This compound is a calcium salt of fenoprofen, which acts as a positive allosteric modulator of melanocortin receptors, particularly the MC3 receptor. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Solubility:

  • Chemical Name: α-Methyl-3-phenoxybenzeneacetic acid hemicalcium salt
  • Solubility: Slightly soluble in water (pKa 4.5 at 25 °C) with about 85% bioavailability upon oral administration .

Mechanism of Action:
this compound exhibits its biological effects primarily through the inhibition of prostaglandin synthesis by decreasing the activity of cyclooxygenase enzymes. This action reduces inflammation and pain associated with conditions such as rheumatoid arthritis and osteoarthritis . Additionally, it functions as a positive allosteric modulator at the melanocortin 3 receptor (MC3R), enhancing signaling pathways associated with pain modulation and inflammation .

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory effects in clinical studies:

  • Rheumatoid Arthritis: In an open-label study involving 18 patients, 88.9% exhibited decreased rheumatoid factor levels after treatment with this compound .
  • Osteoarthritis: Clinical trials have shown that fenoprofen effectively reduces joint swelling, morning stiffness, and pain intensity, comparable to aspirin but with fewer gastrointestinal side effects .

Analgesic Properties

The analgesic efficacy of this compound has been evaluated through various models:

  • In animal studies, fenoprofen demonstrated a significant reduction in pain responses compared to control groups .
  • A comparative study indicated that this compound reduced visceral pain by 46.2% in writhing tests, showcasing its potential for managing inflammatory pain .

Case Studies and Clinical Trials

  • Rheumatoid Arthritis Study:
    • Participants: 18 patients
    • Findings: Significant reduction in rheumatoid factor levels over three months to one year; some patients returned to baseline levels or higher .
  • Gouty Arthritis Study:
    • Results: Fenoprofen was effective in managing symptoms of acute gouty arthritis with modest side effects reported .

Data Table: Summary of Clinical Findings

Study TypeConditionKey FindingsReference
Open-label studyRheumatoid Arthritis88.9% decrease in rheumatoid factor levels
Controlled trialOsteoarthritisReduced joint swelling and pain; comparable to aspirin
Animal studyPain models46.2% reduction in pain response

Properties

IUPAC Name

calcium;2-(3-phenoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H14O3.Ca/c2*1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;/h2*2-11H,1H3,(H,16,17);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUXSAWXWSTUOD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26CaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31879-05-7 (Parent), 29679-58-1 (Parent)
Record name Fenoprofen calcium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034597405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80904653
Record name Fenoprofen calcium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34597-40-5, 53746-45-5
Record name Fenoprofen calcium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034597405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenoprofen calcium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium (±)-bis[2-(3-phenoxyphenyl)propionate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.356
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzeneacetic acid, α-methyl-3-phenoxy-, calcium salt, dihydrate, (±)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENOPROFEN CALCIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R95A3O51K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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